molecular formula C6H6BrClN2 B2497339 3-Bromo-5-chlorobenzene-1,2-diamine CAS No. 500862-39-5

3-Bromo-5-chlorobenzene-1,2-diamine

Cat. No.: B2497339
CAS No.: 500862-39-5
M. Wt: 221.48
InChI Key: CHFHJBJOPRLHCG-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorobenzene-1,2-diamine typically involves the electrophilic aromatic substitution of benzene derivatives. One common method starts with 3-chloroaniline, which undergoes bromination in the presence of bromine or a brominating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorobenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-Bromo-5-chlorobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-chlorobenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with two amino groups, allows for a wide range of chemical modifications and applications .

Biological Activity

3-Bromo-5-chlorobenzene-1,2-diamine is an organic compound with notable potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activities, synthesis, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆BrClN₂
  • Molecular Weight : 221.48 g/mol
  • CAS Number : 500862-39-5

The compound features a benzene ring substituted with bromine and chlorine atoms along with two amino groups located at the ortho positions. This unique substitution pattern enhances its reactivity and biological activity.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial properties. Compounds with similar structures often demonstrate efficacy against various bacterial strains and fungi. For instance, halogenated aromatic amines have shown significant antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
This compoundNot extensively studiedPotentially effective
5-Bromo-2-chloroaniline< 1Staphylococcus aureus
Indolylbenzimidazole derivatives< 3.9Candida albicans

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. The presence of halogens can enhance the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells . Ongoing studies are investigating its role as a pharmaceutical intermediate in cancer treatment .

The biological activity of this compound is likely mediated through several mechanisms:

  • Hydrogen Bonding : The amino groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity.
  • Halogen Bonding : The bromine and chlorine atoms enhance the compound's ability to interact with nucleophiles in biological systems.

These interactions can disrupt cellular processes in pathogens and cancer cells, contributing to its antimicrobial and anticancer effects .

Synthesis Methods

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. One common method includes:

  • Starting Material : 3-Chloroaniline.
  • Reagents : Brominating agents (e.g., bromine).
  • Reaction Conditions : Controlled temperature and solvent conditions to yield the desired product.

This process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of catalysts .

Comparison with Similar Compounds

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Differences
3-ChloroanilineC₆H₆ClN₂Lacks bromine substituent
5-Bromo-2-chloroanilineC₆H₆BrClN₂Different substitution pattern
4-Bromo-3-chlorobenzene-1,2-diamineC₆H₆BrClN₂Different substitution pattern

These compounds exhibit varying degrees of biological activity due to differences in their structural features. The unique combination of bromine and chlorine substituents along with two amino groups in this compound allows for diverse chemical modifications and applications.

Properties

IUPAC Name

3-bromo-5-chlorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFHJBJOPRLHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500862-39-5
Record name 3-bromo-5-chlorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 109a (5.0 g, 20 mmol) in ethyl acetate (100 mL) was added SnCl2.2H2O (22.6 g, 100 mmol). The reaction was heated at reflux for 2 h. After cooled to room temperature, the reaction mixture was poured into aqueous Na2CO3 (200 mL) and the mixture was extracted with ethyl acetate (200 mL×3). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to afford 109b as a dark red liquid (4.3 g, 97%). LCMS: [M+H]+ 223. 1H NMR (500 MHz, CDCl3) δ 6.97 (d, J=2.5 Hz, 1H), 6.65 (d, J=2.5 Hz, 1H), 3.67 (bs, 4H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

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